Tempo carboxylic acid

描述

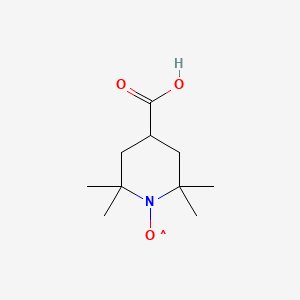

4-羧基-TEMPO (4-羧基-2,2,6,6-四甲基哌啶-1-氧基) 是一种硝基氧自由基化合物。硝基氧类是稳定的自由基,由于其独特的性质在各个领域都有应用。 以 4-羧基-TEMPO 为例,它因其催化和抗氧化性能而被广泛研究 .

准备方法

a. 合成路线

4-羧基-TEMPO 的合成涉及在 TEMPO 骨架上引入羧酸基团。一种常见的方法是用次氯酸钠 (NaClO) 或其他氧化剂氧化 2,2,6,6-四甲基哌啶。生成的 4-羧基-TEMPO 可以被纯化和分离。

b. 反应条件

氧化反应通常在温和条件下进行,氧化剂和溶剂的选择会影响产物的收率和纯度。

c. 工业生产

虽然 4-羧基-TEMPO 通常在研究实验室中合成,但其工业生产涉及扩大合成过程。大规模生产可能使用连续流动反应器或间歇过程。

化学反应分析

4-羧基-TEMPO 参与各种化学反应:

氧化: 它在再生纤维素(粘胶人造丝)氧化成纤维素uronic酸的反应中充当催化剂.

还原: 虽然不太常见,但 4-羧基-TEMPO 可以发生还原反应。

取代: 它可以与亲核试剂反应生成取代衍生物。

常见的试剂包括氧化剂(例如 NaClO)、还原剂和亲核试剂。主要产物取决于具体的反应条件。

科学研究应用

Applications in Organic Synthesis

Tempo carboxylic acid has been widely used in organic synthesis for its ability to selectively oxidize alcohols. Below are key applications:

- Aerobic Oxidation of Alcohols : this compound serves as a co-catalyst in the aerobic oxidation of primary alcohols to carboxylic acids. This method is notable for its mild reaction conditions and high substrate compatibility. For instance, copper-catalyzed reactions using this compound have shown excellent yields even with sensitive substrates such as chiral alcohols .

- Selective Oxidation Reactions : The compound has been employed in various selective oxidation protocols. Studies indicate that it can effectively oxidize primary alcohols to aldehydes and subsequently to carboxylic acids without racemization of chiral centers .

- Functional Group Tolerance : this compound exhibits a broad functional group tolerance, allowing for the oxidation of complex molecules containing multiple reactive sites. This is particularly advantageous in synthetic organic chemistry where functional group compatibility is crucial .

Catalytic Systems

This compound is often integrated into catalytic systems that enhance reaction efficiency:

- Transition Metal-Free Catalysis : Research has demonstrated that this compound can be combined with imidazolium salts and sodium nitrite to create a transition metal-free catalytic system for aerobic oxidation. This approach has yielded remarkable selectivity (>99%) for various alcohols under ambient conditions .

- Cooperative Catalysis : The compound has been utilized in cooperative catalysis alongside transition metals, such as iron and copper, to promote oxidation reactions. These systems leverage the redox properties of this compound to achieve high reaction rates and selectivity .

Material Science Applications

In addition to its role in organic synthesis, this compound has applications in material science:

- Electrochemical Applications : Due to its redox-active nature, this compound is being explored as a component in energy storage systems, such as all-organic radical batteries. Its ability to undergo reversible redox reactions enhances the performance of these batteries .

- Biological Applications : The compound's stability allows it to function as a radical marker in biological systems. It can be used in electron spin resonance spectroscopy to study biological processes involving radicals .

Case Studies

Several case studies highlight the diverse applications of this compound:

- Copper-Catalyzed Aerobic Oxidation : A study demonstrated the efficient conversion of primary alcohols to carboxylic acids using a copper catalyst alongside this compound. The reaction exhibited excellent yields (85-100%) across various substrates, showcasing its practicality in synthetic chemistry .

- TEMPO-Mediated Oxidation Protocols : Researchers developed protocols utilizing this compound for the oxidation of complex alcohols while minimizing side reactions and maintaining high selectivity. These methods are particularly useful for synthesizing pharmaceuticals where functional group integrity is essential .

作用机制

该化合物的抗氧化作用源于其清除自由基的能力,从而保护细胞免受氧化损伤。它与 ROS 相互作用并将其稳定,防止进一步损伤。

相似化合物的比较

4-羧基-TEMPO 由于其羧酸官能团而独一无二。类似的化合物包括其他硝基氧,如 TEMPO 本身及其衍生物。

生物活性

Tempo carboxylic acid, a derivative of the stable nitroxyl radical 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO), has garnered significant attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various fields, supported by data tables and case studies.

Overview of this compound

This compound is synthesized from TEMPO through oxidation processes. As a stable radical, it exhibits unique chemical properties that make it useful in various biochemical applications. Its structure allows for effective interaction with biological systems, particularly in oxidative stress modulation and as an antioxidant.

Pharmacological Properties

Antioxidant Activity

this compound is recognized for its antioxidant properties. It can scavenge free radicals and reduce oxidative stress in biological systems. A study demonstrated that it effectively mitigates oxidative damage in diabetic rats, highlighting its potential therapeutic benefits .

Cytotoxicity and Antimicrobial Activity

Research has indicated that this compound exhibits varying degrees of cytotoxicity against different cancer cell lines. For instance, one study compared its activity with other natural carboxylic acids and found that this compound has a significant cytotoxic effect on certain tumor cells while demonstrating lower toxicity towards normal cells . Additionally, it has shown antimicrobial properties against various pathogens, suggesting its potential use in treating infections .

The biological activity of this compound can be attributed to several mechanisms:

- Radical Scavenging : It acts as a radical scavenger, neutralizing reactive oxygen species (ROS) and preventing cellular damage.

- Metal Chelation : The carboxylic group facilitates chelation of transition metals, which can reduce metal-catalyzed oxidative reactions .

- Modulation of Signaling Pathways : this compound may influence cellular signaling pathways involved in inflammation and apoptosis.

Case Study 1: Antioxidant Effects in Diabetes

A study examined the effects of this compound on oxidative stress markers in diabetic rats. The results indicated a significant reduction in malondialdehyde (MDA) levels, a marker of lipid peroxidation, suggesting that this compound effectively reduces oxidative damage associated with diabetes .

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that it induced apoptosis in breast cancer cells while exhibiting minimal toxicity to normal fibroblast cells. This selective action underscores its potential as a chemotherapeutic agent .

Data Tables

| Property | This compound | Comparison Compound | Notes |

|---|---|---|---|

| Antioxidant Activity | High | Ascorbic Acid | Effective at scavenging free radicals |

| Cytotoxicity (IC50) | 25 µM | Cisplatin | Lower toxicity to normal cells |

| Antimicrobial Activity | Moderate | Penicillin | Effective against Gram-positive bacteria |

属性

IUPAC Name |

1-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-9(2)5-7(8(12)13)6-10(3,4)11(9)14/h7,14H,5-6H2,1-4H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVQKWFQBWZOJHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1O)(C)C)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。